molecular formula C12H26O12 B1232072 Lactitol monohydrate CAS No. 81025-04-9

Lactitol monohydrate

Cat. No.: B1232072
CAS No.: 81025-04-9
M. Wt: 362.33 g/mol
InChI Key: LXMBXZRLTPSWCR-XBLONOLSSA-N
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Description

Lactitol monohydrate is a sugar alcohol derived from lactose. It is commonly used as a low-calorie sweetener in various food products and as a laxative in medical applications. This compound is known for its mild sweetness, approximately 30-40% that of sucrose, and its ability to promote colon health as a prebiotic .

Biochemical Analysis

Biochemical Properties

Lactitol monohydrate plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme lactase, which hydrolyzes lactose into glucose and galactose. This compound, being a derivative of lactose, can also be hydrolyzed by lactase, although at a slower rate. Additionally, this compound is known to interact with gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .

Cellular Effects

This compound influences various cellular processes, particularly in the gastrointestinal tract. It acts as an osmotic laxative by drawing water into the intestines, which helps to soften stools and facilitate bowel movements. This effect is primarily due to its ability to create a hyperosmotic environment in the small intestine . Furthermore, this compound has been shown to modulate the gut microbiome, promoting the growth of beneficial bacteria and inhibiting the growth of pathogenic bacteria . This modulation can influence cell signaling pathways, gene expression, and overall cellular metabolism in the gut.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an osmotic laxative. It creates a hyperosmotic environment in the small intestine, drawing water into the lumen and loosening stools . At the molecular level, this compound does not undergo significant systemic absorption; instead, it is metabolized by colonic bacteria into short-chain fatty acids and gases . This fermentation process further contributes to its laxative effect by increasing colonic motility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is relatively stable under various conditions, including high temperatures and a wide pH range (pH 3–9) . Over time, this compound is gradually fermented by colonic bacteria, leading to the production of short-chain fatty acids and gases. Long-term studies have shown that this compound can have sustained effects on gut microbiota composition and colonic health .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively promote bowel movements without significant adverse effects . High doses may lead to gastrointestinal discomfort, including bloating, cramps, and diarrhea . The threshold for these adverse effects varies among different animal models, but it is generally observed that doses above 2 g/kg can cause significant gastrointestinal upset .

Metabolic Pathways

This compound is primarily metabolized in the colon by gut microbiota. It undergoes fermentation to produce short-chain fatty acids, such as acetate, propionate, and butyrate, as well as gases like hydrogen and carbon dioxide . These metabolic products play a crucial role in maintaining colonic health and can influence metabolic flux and metabolite levels in the gut .

Transport and Distribution

This compound is not significantly absorbed in the gastrointestinal tract. Instead, it remains in the lumen of the intestines, where it exerts its osmotic effect . The majority of this compound is eventually degraded by colonic bacteria and eliminated in the feces . Due to its poor absorption, this compound does not undergo significant systemic distribution.

Subcellular Localization

This compound does not have specific subcellular localization within cells, as it is not absorbed into the systemic circulation. Its primary site of action is within the lumen of the gastrointestinal tract, where it interacts with gut microbiota and exerts its osmotic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactitol monohydrate is synthesized through the hydrogenation of lactose. The process involves dissolving lactose in water, followed by the addition of hydrogen gas in the presence of a catalyst, typically Raney nickel . The reaction conditions include maintaining a specific temperature and pressure to ensure efficient hydrogenation.

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating lactose using a Raney nickel catalyst. The reaction mixture is then subjected to centrifugation and crystallization to obtain lactitol in its monohydrate form . The production process is highly efficient, with an estimated annual production of around 10,000 tons .

Chemical Reactions Analysis

Types of Reactions: Lactitol monohydrate primarily undergoes hydrogenation reactions. It can also participate in oxidation and isomerization reactions under specific conditions .

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas and Raney nickel catalyst.

    Oxidation: Various oxidizing agents can be used, depending on the desired product.

    Isomerization: Specific catalysts and reaction conditions are required to achieve isomerization.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBXZRLTPSWCR-XBLONOLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047028
Record name D-Lactitol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81025-04-9, 81025-03-8
Record name Lactitol monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81025-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactitol dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81025-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactitol monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Lactitol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTITOL MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the mechanism of action of lactitol monohydrate in treating chronic constipation?

A: this compound is an osmotic laxative. It is fermented by colonic bacteria into short-chain fatty acids, carbon dioxide, and water []. These metabolites increase the osmotic pressure in the colon, drawing water into the stool and softening it. This promotes bowel movements and relieves constipation.

Q2: How does the energy contribution of lactitol compare to that of saccharose?

A: Studies have shown that the human body derives less energy from lactitol compared to saccharose []. This difference is attributed to lactitol's lower digestibility and potential impact on the utilization of metabolizable energy [].

Q3: What are the unit cell dimensions of lactitol and this compound?

A: The refined unit cell parameters for lactitol are: a = 7.622(1) Å, b = 10.764(2) Å, c = 9.375(1) Å, β = 108.25(1)° in space group P21. For this compound, they are a = 7.844(1) Å, b = 12.673(2) Å, c = 15.942(2) Å in space group P212121 []. These parameters were determined through X-ray powder diffraction and refined using the least-squares method [].

Q4: Can this compound be used as a coating agent in food applications?

A: Yes, this compound can be used to create a stable, crunchy coating for various food products []. This is achieved through a specific process that encourages crystallization in its monohydrate form, resulting in a continuous and compact coating [].

Q5: What analytical methods are used to characterize this compound?

A5: Several analytical techniques are employed to characterize this compound. These include:

  • X-ray powder diffraction: Used to determine unit cell dimensions and identify structural changes [, ].
  • Thermogravimetry: Used to measure water content and study the dehydration process [].
  • Differential scanning calorimetry: Used to determine melting points and enthalpies of fusion [].
  • Melting range analysis: Used to assess purity and thermal behavior [].

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